2-Methyl-1,1,1,3-tetranitropropane

Description

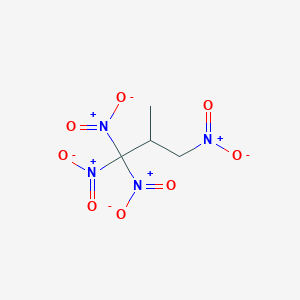

2-Methyl-1,1,1,3-tetranitropropane (C₄H₈N₄O₈) is a highly nitrated aliphatic compound characterized by four nitro groups attached to a propane backbone, with a methyl substituent at the 2-position. Nitroalkanes like this are typically synthesized via nitration of precursor hydrocarbons or halogenated intermediates, often involving nitric acid or mixed acid systems under controlled conditions . Such compounds are of interest in propellants, explosives, and polymer chemistry due to their high energy density and reactivity.

Properties

CAS No. |

42216-58-0 |

|---|---|

Molecular Formula |

C4H6N4O8 |

Molecular Weight |

238.11 g/mol |

IUPAC Name |

2-methyl-1,1,1,3-tetranitropropane |

InChI |

InChI=1S/C4H6N4O8/c1-3(2-5(9)10)4(6(11)12,7(13)14)8(15)16/h3H,2H2,1H3 |

InChI Key |

ZTQHTPMJMQTDNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[N+](=O)[O-])C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,1,1,3-tetranitropropane typically involves the nitration of precursor compounds. One common method involves the nitration of 2-methylpropane using a mixture of nitric acid and sulfuric acid under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product .

Industrial Production Methods: Industrial production of 2-Methyl-1,1,1,3-tetranitropropane follows similar synthetic routes but on a larger scale. The process involves the continuous addition of nitrating agents to the precursor compound in a reactor, followed by purification steps to isolate the desired product. Safety measures are crucial due to the highly reactive nature of the nitrating agents and the potential for explosive decomposition .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,1,1,3-tetranitropropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher nitrated derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.

Substitution: The nitro groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: Nucleophilic reagents such as amines or thiols under basic conditions.

Major Products:

Oxidation: Higher nitrated derivatives.

Reduction: Diamines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1,1,1,3-tetranitropropane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.

Industry: Utilized in the production of explosives and propellants due to its high energy content

Mechanism of Action

The mechanism of action of 2-Methyl-1,1,1,3-tetranitropropane involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect various biochemical pathways, including those involved in cellular signaling and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methyl-1,1,1,3-tetranitropropane with structurally related nitroalkanes, focusing on synthesis, reactivity, physical properties, and applications.

Table 1: Key Properties of 2-Methyl-1,1,1,3-Tetranitropropane and Analogous Compounds

Structural and Reactivity Comparisons

Nitro Group Positioning: The 1,1,1,3-tetranitro substitution pattern in 2-methyl-1,1,1,3-tetranitropropane creates a highly polarized molecule, similar to its non-methylated analog (1,1,1,3-tetranitropropane). However, the methyl group at C-2 introduces steric hindrance, which may reduce susceptibility to nucleophilic attack or thermal degradation compared to the phenyl-substituted analog . In contrast, 1,1,3,3-tetranitropropane exhibits symmetrical nitro group distribution, enabling distinct reactivity pathways.

Substituent Effects :

- Methyl vs. Phenyl : The methyl group in 2-methyl-1,1,1,3-tetranitropropane likely lowers density and melting point compared to the phenyl analog, which benefits from aromatic stabilization. However, phenyl groups may increase sensitivity due to resonance effects .

- Fluorinated Derivatives : 1,3-Difluoro-1,1,3,3-tetranitropropane () demonstrates that halogen substituents can facilitate elimination reactions (e.g., dinitrogen tetraoxide elimination), a pathway less accessible in the methylated compound due to reduced electron-withdrawing effects .

Physical and Spectral Properties :

- Ultraviolet absorption spectra for 1,1,1,3-tetranitropropane (without methyl) show distinct peaks attributable to nitro group conjugation, as reported in naval research . The methyl group in the target compound may shift these peaks due to altered electron density, but experimental data are lacking.

- Molecular weight differences (Table 1) suggest variations in volatility and solubility. For instance, the phenyl analog’s higher molecular weight may reduce solubility in polar solvents compared to the methylated compound.

Applications and Stability: Non-methylated analogs like 1,1,1,3-tetranitropropane have been studied in polymer chemistry (e.g., nitropolymers) due to their ability to form stable networks . The methylated variant’s suitability for similar applications remains unexplored but warrants investigation. 1,1,3,3-Tetranitropropane’s role in synthesizing fluorinated acrylates highlights the versatility of tetranitro compounds in specialty organic synthesis, a niche where the methylated compound could find utility if compatible .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.